
1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide is a gold(I) complex characterized by its unique ligand structure. . It is notable for its applications in homogeneous catalysis and its potential in various scientific research fields.
准备方法
The synthesis of 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide typically involves the following steps:
Formation of the N-heterocyclic carbene (NHC) ligand: This is achieved by deprotonating the corresponding imidazolium salt using a strong base such as potassium tert-butoxide.
Coordination with gold(I): The NHC ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a suitable base to form the gold(I) NHC complex.
Hydroxide introduction:
化学反应分析
1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide undergoes various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Substitution: The hydroxide ligand can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Coordination reactions: The NHC ligand can coordinate with other metal centers, forming bimetallic complexes
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halide sources like sodium chloride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide has a wide range of applications in scientific research:
Biology: The compound’s potential as an antimicrobial agent is being explored due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use in cancer therapy, leveraging its ability to interact with biological macromolecules.
作用机制
The mechanism by which 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide exerts its effects involves the coordination of the NHC ligand to the gold(I) center, which stabilizes the gold(I) oxidation state and enhances its reactivity. The hydroxide ion can participate in various catalytic cycles, facilitating the activation of substrates and the formation of reaction intermediates .
相似化合物的比较
1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide is unique due to its bulky NHC ligand, which provides steric protection to the gold(I) center and enhances its stability. Similar compounds include:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Used as a precursor to NHC ligands.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene bis(trifluoromethanesulfonyl)imide gold(I): Another gold(I) NHC complex with different ligands.
Allyl [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II): A palladium NHC complex used in catalysis.
These compounds share similar structural features but differ in their metal centers and ligands, which influence their reactivity and applications.
属性
CAS 编号 |
1240328-73-7 |
|---|---|
分子式 |
C27H38AuN2O |
分子量 |
603.6 g/mol |
InChI |
InChI=1S/C27H36N2.Au.H2O/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H2 |
InChI 键 |
QPUIPCDJKAPHHA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2610012.png)
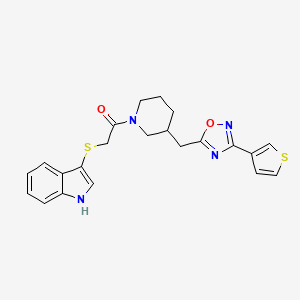
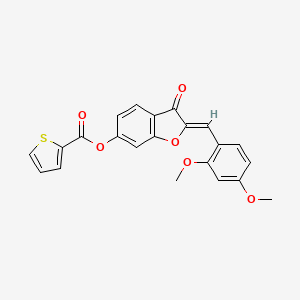
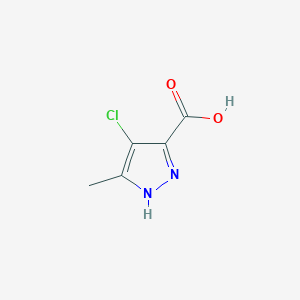
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2610017.png)
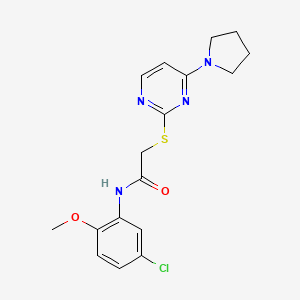
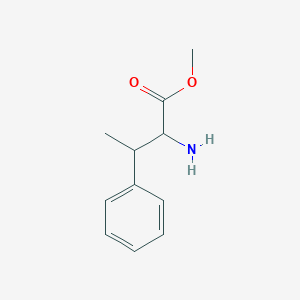
![2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2610020.png)
![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2610022.png)
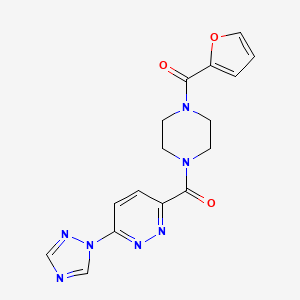

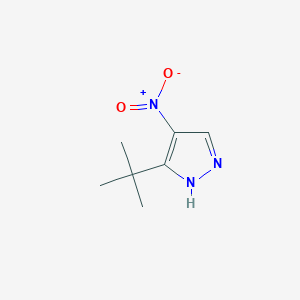

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)
